Nor Lidocaine-d6 Hydrochloride, also known as Monoethylglycinexylidide-d6 Hydrochloride, is a deuterated derivative of Nor Lidocaine, which is used primarily in pharmacological research. This compound serves as a stable isotope-labeled internal standard in various analytical applications, particularly in studies related to pharmacokinetics and drug metabolism. The incorporation of deuterium into the molecule enhances the accuracy of quantitative analyses by providing a reliable reference point against which the behavior of the non-deuterated form can be measured .
Nor Lidocaine-d6 Hydrochloride is classified under the category of local anesthetics and is specifically a derivative of Lidocaine, which is widely used for its anesthetic properties. The compound is synthesized using specialized methods that incorporate deuterium, making it useful in various scientific fields including chemistry, biology, and medicine .
The synthesis of Nor Lidocaine-d6 Hydrochloride involves several key steps that ensure the successful incorporation of deuterium into the molecule. The primary method includes:
The industrial production of this compound mirrors these laboratory methods but is scaled up for higher yields and purity. Techniques such as chromatography are employed to purify the final product and confirm its isotopic integrity .
Nor Lidocaine-d6 Hydrochloride has a molecular formula of and a molecular weight of approximately . Its IUPAC name is N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide; hydrochloride.
The structure features a central aromatic ring with two deuterated methyl groups at positions 2 and 6, an ethylamino group attached to an acetamide moiety .
Nor Lidocaine-d6 Hydrochloride can undergo various chemical reactions typical for amides and aromatic compounds:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution) are commonly used. Reaction conditions like temperature and solvent choice are optimized to achieve specific transformations while maintaining high yields .
The mechanism of action for Nor Lidocaine-d6 Hydrochloride involves its role as a local anesthetic. It works by blocking sodium channels in nerve cells, preventing the propagation of action potentials that transmit pain signals. This blockade results in localized numbness in tissues where it is applied.
The presence of deuterium does not significantly alter this mechanism but allows for more precise tracking in pharmacokinetic studies due to its distinct isotopic signature .
Relevant data about its behavior under various conditions can be obtained through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Nor Lidocaine-d6 Hydrochloride has several scientific applications:
Nor Lidocaine-d6 Hydrochloride is a deuterium-labeled isotopologue of the lidocaine metabolite norlidocaine (monoethylglycinexylidide, MEGX). This stable isotope-labeled compound has the molecular formula C₁₂H₁₃D₆ClN₂O and a molecular weight of 248.78 g/mol [1] . The chemical structure features six deuterium atoms at the two methyl groups of the 2,6-dimethylphenyl ring, replacing all hydrogen atoms in these positions while maintaining identical molecular geometry to its non-deuterated counterpart [3] . The compound is typically provided as a neat solid with >95% purity by HPLC and carries the CAS number 7729-94-4 for its unlabeled form [1] [7]. Its hydrochloride salt form enhances stability and solubility in aqueous matrices commonly used in analytical applications. The structural integrity of the deuterium labeling remains stable under standard storage conditions (-20°C), making it suitable for long-term use as an internal standard .
Table 1: Comparative Chemical Identifiers of Lidocaine Metabolites
Compound | Molecular Formula | Molecular Weight | CAS Number | Deuteration Sites |
---|---|---|---|---|
Nor Lidocaine-d6 HCl | C₁₂H₁₃D₆ClN₂O | 248.78 | 2517378-96-8 (labeled) | Two methyl groups on aromatic ring |
Nor Lidocaine HCl | C₁₂H₁₉ClN₂O | 242.75 | 7729-94-4 | None |
Lidocaine-d6 HCl | C₁₄H₁₇D₆ClN₂O | 276.84 | 2517378-96-8 | Two methyl groups on aromatic ring |
This deuterated compound serves as an essential internal standard in quantitative mass spectrometry-based analyses of lidocaine and its primary metabolites. Its near-identical chemical behavior to non-deuterated norlidocaine, coupled with a predictable mass shift (+6 Da), enables precise quantification of the parent drug and metabolites in complex biological matrices such as plasma, urine, and hepatic microsomal preparations [3] [8]. Research applications specifically include cytochrome P450 metabolic studies, where it facilitates investigation of the N-deethylation pathway responsible for lidocaine's biotransformation to MEGX [3]. The terminal half-life of lidocaine exhibits species-dependent variation (2.5–5 hours), and the deuterated metabolite allows precise pharmacokinetic modeling of this variability [3]. In oncological research, the compound enables tracking of lidocaine's tumor-inhibitory mechanisms through quantification of metabolite concentrations in neoplastic tissues, particularly regarding upregulation of miR-145 expression and subsequent inactivation of MEK/ERK and NF-κB signaling pathways [4] [8]. Its application extends to high-specificity HPLC methods where co-elution with non-deuterated analytes permits retention-time matching while maintaining mass spectrometric distinguishability [3].
Table 2: Research Applications of Nor Lidocaine-d6 Hydrochloride
Application Domain | Specific Use | Analytical Advantage |
---|---|---|
Pharmacokinetics | Quantification of lidocaine metabolites | Enables simultaneous detection of labeled internal standard and endogenous analytes in biological matrices |
Hepatic Metabolism | Cytochrome P450 activity profiling | Tracks N-deethylation pathway efficiency without isotopic interference |
Cancer Research | Tumor metabolism studies | Permits precise quantification of lidocaine metabolites in neoplastic tissue |
Analytical Method Development | HPLC-MS/MS method validation | Serves as retention-time marker with +6 Da mass shift for fragmentation filtering |
The synthesis of deuterated lidocaine derivatives represents an evolution from early quaternary lidocaine derivatives (QLDs) developed in the 1960s–1970s to overcome the short duration of action of lidocaine itself. Initial QLDs like QX-222 (MW: 256.77 g/mol), QX-572 (MW: 347.84 g/mol), and QX-314 (MW: 343.30 g/mol) featured permanent positive charges that restricted membrane permeability but offered insights into voltage- and frequency-dependent sodium channel blockade [2]. These quaternary derivatives demonstrated significantly slower recovery kinetics from sodium channel blockade compared to lidocaine (QX-314: ~17.0 seconds vs. lidocaine: 270 ms at -80 mV), providing foundational knowledge for designing improved anesthetics [2]. The strategic incorporation of deuterium emerged as a refinement technique to exploit the kinetic isotope effect without altering pharmacological targets. Deuterium's stable covalent bonding to carbon (C-D vs. C-H) and minimal steric alteration made it ideal for creating isotopologues with modified metabolic stability [6] [8]. Modern synthesis routes for Nor Lidocaine-d6 Hydrochloride typically involve catalytic deuteration of precursor molecules or customized organic synthesis using deuterated aromatic building blocks like 2,6-dimethyl-d₆-aniline to ensure position-specific labeling [3] . The deuterium labeling approach specifically targets metabolic soft spots identified in non-deuterated norlidocaine, particularly the methyl groups vulnerable to oxidative metabolism by cytochrome P450 enzymes [3] [8]. This historical progression—from quaternary derivatives to site-specific deuterated metabolites—demonstrates a strategic shift toward isotopically engineered compounds for research applications rather than direct therapeutic use.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3